

BRD0705 Application Notes and Protocols for In Vivo Mouse Models

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD0705 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen Synthase Kinase 3α (GSK3α) over its paralog GSK3β.[1][2] This selectivity is achieved by targeting a single amino acid difference—an aspartate-to-glutamate "switch"—in the ATP-binding domains of the two kinases.[3][4] A significant advantage of BRD0705 is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a potential mechanism-based toxicity associated with dual GSK3α/β inhibitors.[3][4] These characteristics make BRD0705 a valuable tool for investigating the specific roles of GSK3α in various disease models and a promising therapeutic candidate, particularly in acute myeloid leukemia (AML) and neurological disorders like Fragile X syndrome.[3][5]

Mechanism of Action

BRD0705 is an ATP-competitive inhibitor of GSK3α. By binding to the ATP pocket of GSK3α, it prevents the phosphorylation of downstream substrates. This selective inhibition of GSK3α has been shown to induce myeloid differentiation and impair colony formation in AML cells.[3] In the context of Fragile X syndrome, **BRD0705** has been demonstrated to reduce exaggerated protein synthesis.[5]

Quantitative Data



The following tables summarize the key quantitative data for **BRD0705**.

Table 1: In Vitro Potency and Selectivity of BRD0705

Target	IC50	Kd	Selectivity vs. GSK3β
GSK3α	66 nM	4.8 μΜ	~8-fold
GSK3β	515 nM	-	-

Data sourced from[1][2]

Table 2: Kinase Selectivity Profile of BRD0705

Kinase	Inhibition (at 10 μM)	Selectivity vs. GSK3α
CDK2	6.87 μΜ	87-fold
CDK3	9.74 μΜ	123-fold
CDK5	9.20 μΜ	116-fold

BRD0705 was tested against a panel of 311 kinases and showed exquisite overall selectivity. [3]

Experimental Protocols In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **BRD0705** in a xenograft mouse model of AML.

1. Animal Model:

- 8-week-old male NSG (NOD scid gamma) mice are typically used.[2][6]
- Animals are injected with MLL-AF9 AML cells to establish the leukemia model.[2][6]



2. BRD0705 Formulation:

- Stock Solution: Prepare a stock solution of BRD0705 in DMSO. For example, 75 mg/mL.[2]
- Working Solution for Oral Gavage: A common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]
 - Protocol 1:
 - Add 10% DMSO (from stock solution) to 40% PEG300 and mix thoroughly.
 - Add 5% Tween-80 and mix.
 - Add 45% Saline to reach the final volume. This formulation can achieve a solubility of ≥
 7.5 mg/mL.[2]
 - Note: It is recommended to prepare the working solution fresh daily. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[2]
- 3. Dosing and Administration:
- Dosage: 30 mg/kg.[1][2][6]
- Administration Route: Oral gavage.[1][2][6]
- Frequency: Twice daily.[1][2][6]
- Control Group: A vehicle control group (receiving the formulation without BRD0705) should be included.
- 4. Monitoring and Endpoints:
- Monitor animal body weight and overall health regularly.
- Monitor tumor burden by methods such as bioluminescence imaging if using luciferaseexpressing AML cells.
- The primary endpoint is typically overall survival.[2][3][6]



In Vivo Study in a Fragile X Syndrome Mouse Model

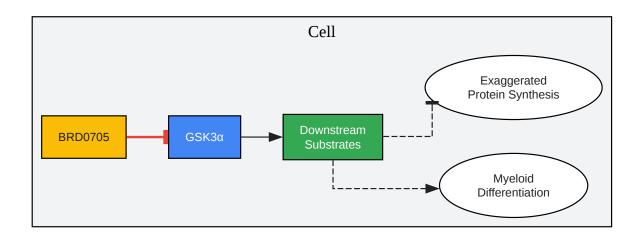
This protocol provides a general method for assessing the effects of **BRD0705** in a mouse model of Fragile X syndrome.

- 1. Animal Model:
- Fmr1-/y mice are used as the model for Fragile X syndrome.[5]
- 2. BRD0705 Formulation:
- Working Solution for Intraperitoneal (IP) Injection:
 - Protocol 2:
 - Prepare a stock solution in DMSO.
 - A formulation of 10% DMSO and 90% Corn Oil can be used.[2] This formulation can achieve a solubility of ≥ 7.5 mg/mL.[2]
 - Note: For studies involving repeated dosing over an extended period, the choice of vehicle should be carefully considered to minimize potential local irritation.
- 3. Dosing and Administration:
- Dosage: 30 mg/kg.[5]
- Administration Route: Intraperitoneal (IP) injection.
- Frequency: Once daily.[5]
- Control Group: A vehicle control group should be included.
- 4. Monitoring and Endpoints:
- Audiogenic Seizures: Assess the incidence and severity of seizures induced by a loud auditory stimulus.[5]



- Behavioral Tests: Various behavioral assays can be performed to assess anxiety, social interaction, and cognitive function.
- Biochemical Analysis: Brain tissue can be collected to analyze protein synthesis rates and the phosphorylation status of relevant signaling proteins.[5]

Visualizations Signaling Pathway of BRD0705

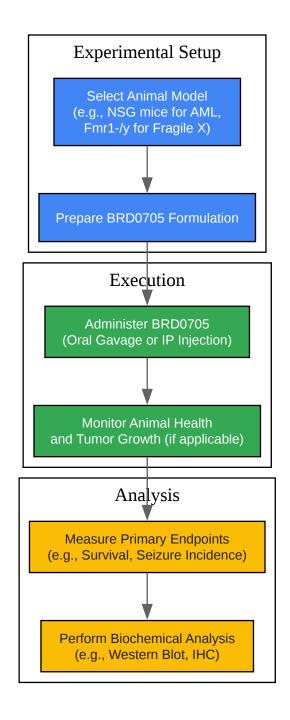


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Caption: **BRD0705** selectively inhibits GSK3α, impacting downstream pathways.

Experimental Workflow for In Vivo Mouse Studies





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Caption: General workflow for in vivo studies with BRD0705.

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